
N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The amide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The cyclopropyl group might undergo ring-opening reactions under certain conditions.Applications De Recherche Scientifique
Diastereoisomeric Atropisomers Synthesis
Research has shown that 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides exist as stable atropisomers, highlighting the compound's significance in stereoisomerism studies. The synthesis of these compounds involves the addition of aldehydes to ortholithiated N,N-dialkyl 1-naphthamides, proceeding with moderate to good diastereoselectivity in favor of the a RS (syn) diastereoisomer (Bowles, Clayden, & Tomkinson, 1995). This research opens avenues for the exploration of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide in stereoselective synthesis and the potential development of novel atropisomeric compounds.
Solubilization of Organic Compounds
The solubilization of low-polarity organic compounds by hydroxypropyl-β-cyclodextrin (HPCD) has been investigated, demonstrating the ability to significantly increase the apparent aqueous solubilities of several compounds, including naphthalene derivatives (Wang & Brusseau, 1993). This study suggests potential applications of this compound in enhancing solubility and bioavailability of hydrophobic compounds, making it a candidate for further research in drug formulation and delivery systems.
Antiprotozoal and Cytotoxic Activities
Naphthalene derivatives have been explored for their antiprotozoal and cytotoxic activities. A study on the roots of Diospyros assimilis identified naphthalene derivatives with moderate inhibitory effects on protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. These findings indicate the potential for this compound and similar compounds in the development of new antiprotozoal agents (Ganapaty et al., 2006).
Solubilization by Complexation
The effects of HPCD on the solubility of naphthoquinones have been studied, revealing that complexation with HPCD can enhance the solubility of these compounds. This research suggests the possibility of using cyclodextrins to improve the solubility and delivery of this compound (Linares, Bertorello, & Longhi, 1997).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(20,13-9-10-13)11-18-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,20H,9-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPLZAQCUVCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3CC3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

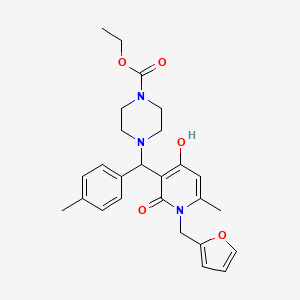
![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)
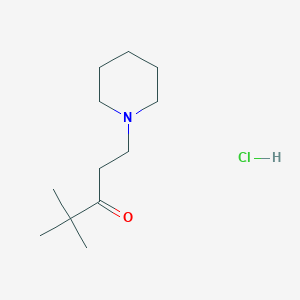

![7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2380174.png)
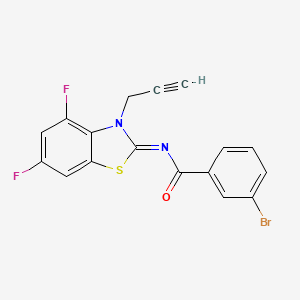
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2380178.png)
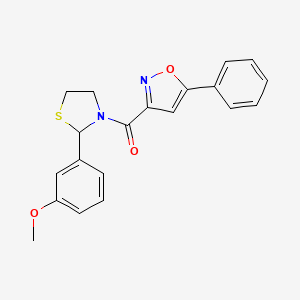
![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)
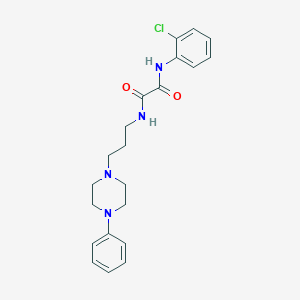
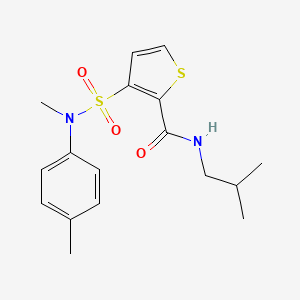

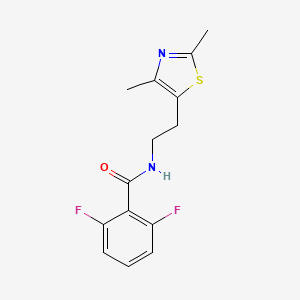
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)